

Technical Specification & Application Guide: L-Thyronine-13C6

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Compound of Interest

Compound Name: *L-Thyronine-13C6*

Cat. No.: *B1160030*

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Advanced Stable Isotope Internal Standards for Thyroid Metabolomics

Part 1: Executive Summary & Identification

L-Thyronine-13C6 is a stable isotope-labeled analog of L-Thyronine (T0), the fully deiodinated backbone of thyroid hormones. Unlike its iodinated counterparts (T4, T3), L-Thyronine represents the pharmacological endpoint of deiodinase activity.

In high-sensitivity LC-MS/MS assays, **L-Thyronine-13C6** serves as the gold-standard internal standard (IS). Its +6 Da mass shift eliminates cross-talk with endogenous analytes while maintaining identical chromatographic retention, ensuring precise correction for matrix effects and ionization suppression.

Chemical Registry Status

As a specialized research metabolite, **L-Thyronine-13C6** does not currently have a unique, globally assigned CAS Registry Number in the public domain (unlike T4-13C6 or T3-13C6). In regulatory and technical documentation, it is identified by its Parent CAS and Chemical Name with isotopic specification.

Parameter	Technical Detail
Compound Name	L-Thyronine-13C6 (Tyrosine-ring-13C6)
Parent CAS (Unlabeled)	1596-67-4
Related Labeled CAS	See Table 2 (Family Context)
Chemical Formula	C ₁₅ H ₁₅ NO ₄ (Labeled: ¹³ C ₆ C ₉ H ₁₅ NO ₄)
Molecular Weight	279.34 g/mol (Unlabeled: 273.29 g/mol)
Isotopic Purity	Typically ≥ 99 atom % ¹³ C
Solubility	Soluble in 1N NaOH, DMSO; slightly soluble in Methanol



Critical Note on Procurement: When ordering, reference the Parent CAS 1596-67-4 and specify "Stable Isotope Labeled: [13C6]-Tyrosine Ring". Major vendors (e.g., CIL, TRC) often list this under proprietary catalog numbers rather than a generic CAS.

Part 2: Technical Specifications & Family Context[5]

To validate the identity of **L-Thyronine-13C6**, it is essential to understand its structural relationship to the broader thyroid hormone family. The ¹³C₆ label is typically incorporated into the inner (tyrosyl) ring, derived from [¹³C₆]-L-Tyrosine precursors during synthesis.

Table 2: Thyroid Hormone Stable Isotope Family

Use these validated CAS numbers for cross-referencing synthesis pathways.

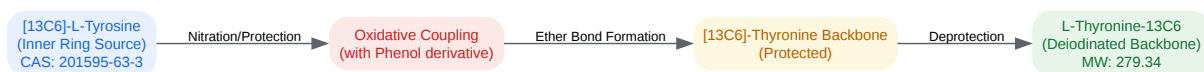
Compound	Abbr.	Labeling	CAS Number	Application
L-Thyronine	T0	Unlabeled	1596-67-4	Metabolite Standard
L-Thyroxine- ¹³ C ₆	T4- ¹³ C ₆	¹³ C ₆ (Ring)	720710-30-5	Primary Clinical IS
Liothyronine- ¹³ C ₆	T3- ¹³ C ₆	¹³ C ₆ (Ring)	1217843-81-6	Active Hormone IS
L-Tyrosine- ¹³ C ₆	Tyr- ¹³ C ₆	¹³ C ₆ (Ring)	201595-63-3	Synthesis Precursor

Part 3: Synthesis & Structural Logic

The production of **L-Thyronine-¹³C₆** follows a rigorous coupling pathway. Understanding this is crucial for troubleshooting fragmentation patterns in MS/MS.

Mechanistic Pathway Diagram

The following diagram illustrates the structural logic, showing the conservation of the ¹³C₆ label from the precursor Tyrosine through to the final Thyronine backbone.



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Figure 1: Synthesis logic ensuring the ¹³C₆ label resides on the inner tyrosyl ring, providing a stable mass shift that survives metabolic deiodination.

Part 4: Experimental Protocol (LC-MS/MS)

Objective: Quantitation of L-Thyronine in biological matrices using **L-Thyronine-¹³C₆** as the Internal Standard.

Stock Solution Preparation

- Solvent: Dissolve 1 mg **L-Thyronine-13C6** in 1 mL of 0.1 N NaOH (Basic pH is critical for solubility; Thyronine is insoluble in neutral water).
- Dilution: Dilute to 100 µg/mL with Methanol/Water (50:50, v/v).
- Storage: Store at -20°C. Stable for 12 months.

Sample Extraction (Solid Phase Extraction)

This protocol uses a Mixed-Mode Cation Exchange (MCX) mechanism to isolate the zwitterionic thyronine.

- Conditioning: 1 mL Methanol, then 1 mL Water (pH 2).
- Loading: Mix 200 µL Plasma + 20 µL IS Spiking Solution (100 ng/mL) + 200 µL 2% Formic Acid. Load onto cartridge.
- Washing:
 - Wash 1: 1 mL 2% Formic Acid (Removes proteins/interferences).
 - Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).
- Elution: Elute with 2 x 500 µL 5% NH₄OH in Methanol.
- Reconstitution: Evaporate to dryness (N₂ stream, 40°C). Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Parameters

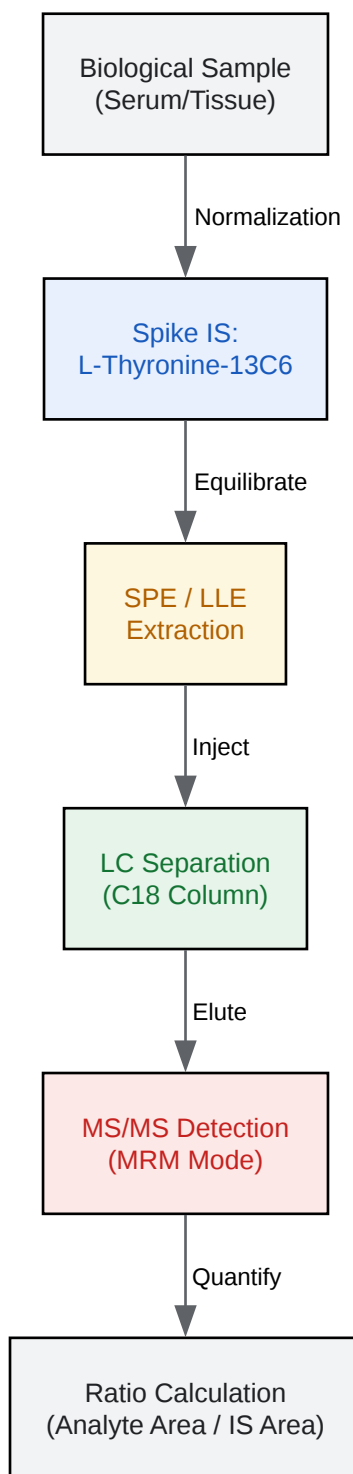
- Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Ionization: ESI Positive Mode.

MRM Transitions (Quantitation):

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Role
L-Thyronine	274.1	228.1	25	Quantifier
L-Thyronine- ¹³ C ₆	280.1	234.1	25	Internal Standard

Note: The +6 Da shift is conserved in the product ion (loss of COOH group), confirming the label is on the retained aromatic structure.

Workflow Visualization



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Figure 2: Self-validating analytical workflow. The IS is added prior to extraction to correct for recovery losses.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5461103, L-Thyronine. Retrieved from [[Link](#)]
- CAS Common Chemistry. L-Thyronine (CAS 1596-67-4) Detail. American Chemical Society. [[1](#)] Retrieved from [[Link](#)][[2](#)][[1](#)][[3](#)]

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Sources

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- 2. L-Thyronine | C₁₅H₁₅NO₄ | CID 5461103 - PubChem [pubchem.ncbi.nlm.nih.gov]
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